![molecular formula C19H15N3O3S B2354060 2-([1]ベンゾフロ[3,2-d]ピリミジン-4-イルスルファニル)-N-(2-メトキシフェニル)アセトアミド CAS No. 848222-10-6](/img/structure/B2354060.png)
2-([1]ベンゾフロ[3,2-d]ピリミジン-4-イルスルファニル)-N-(2-メトキシフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C19H15N3O3S . It has a molecular weight of 365.4 g/mol . The compound is also known by other names such as SMR000035237 and MLS000039530 .
Molecular Structure Analysis
The compound has a complex structure that includes a benzofuro[3,2-d]pyrimidine ring attached to a sulfanyl group, which is connected to an acetamide group with a 2-methoxyphenyl substituent . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 3.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 103 Ų . The compound has a complexity of 495 .科学的研究の応用
抗白血病剤
本化合物と構造的に類似したベンゾフロ[3,2-c]キノリン誘導体は、抗白血病剤としての可能性について評価されています . これらの化合物は、優れた抗白血病活性と選択性を示しています .
抗癌活性
様々なフロ[2,3-d]ピリミジンおよびベンゾフロ[3,2-d]ピリミジンのシリーズが合成され、HepG2、Bel-7402、およびHeLa細胞株に対する抗腫瘍効果についてin vitroでスクリーニングされました . そのうちの1つの化合物は、試験されたHepG2細胞株に対して、IC50値が0.70 µMと最高の抗腫瘍活性を示しました .
トポイソメラーゼII阻害活性
本化合物と類似の構造を持つ化合物は、有意なトポイソメラーゼII阻害活性を示しています . これにより、特定の種類の癌など、トポイソメラーゼIIが重要な役割を果たす疾患の治療における潜在的な用途が示唆されます。
リーシュマニア殺傷活性
本化合物と類似の構造を持つN-(2-メトキシフェニル)-1-メチル-1H-ベンゾイミダゾール-2-アミンという化合物が、リーシュマニア殺傷活性を示しました . これにより、リーシュマニア症の治療における潜在的な用途が示唆されます。
作用機序
The mechanism of action of BFPMA is not fully understood. However, studies suggest that BFPMA may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell survival and proliferation, and its dysregulation has been implicated in various types of cancer. BFPMA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BFPMA has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, BFPMA has been shown to have anti-inflammatory activity. Studies have shown that BFPMA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BFPMA has also been shown to have antiviral activity against the influenza virus.
実験室実験の利点と制限
One of the major advantages of BFPMA is its potential therapeutic applications in cancer treatment. BFPMA has been shown to be effective against various types of cancer cells, and its mechanism of action suggests that it may have a broad spectrum of antitumor activity. However, one of the limitations of BFPMA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on BFPMA. One area of research could be to investigate the potential of BFPMA in combination with other anticancer agents to enhance its efficacy. Another area of research could be to develop more efficient synthesis methods for BFPMA to improve its yield and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BFPMA and its potential applications in other areas such as inflammation and viral infections.
合成法
The synthesis of BFPMA involves the reaction of 2-mercaptobenzofuran and 4-bromo-6-chloropyrimidine in the presence of cesium carbonate and copper(I) iodide in N,N-dimethylformamide. The resulting intermediate is then treated with N-(2-methoxyphenyl)acetamide in the presence of palladium acetate and triphenylphosphine to produce BFPMA. The overall yield of this synthesis method is approximately 40%.
特性
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-15-9-5-3-7-13(15)22-16(23)10-26-19-18-17(20-11-21-19)12-6-2-4-8-14(12)25-18/h2-9,11H,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYHMFMPAMLLIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


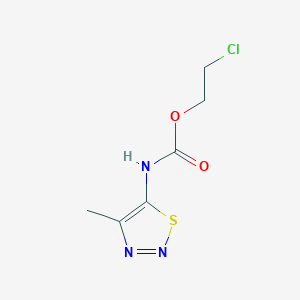
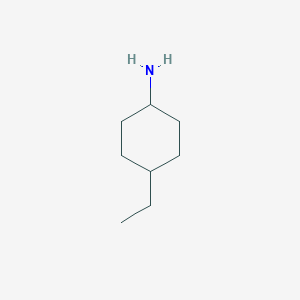
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/no-structure.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
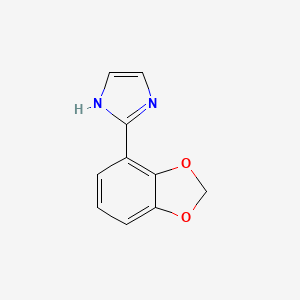

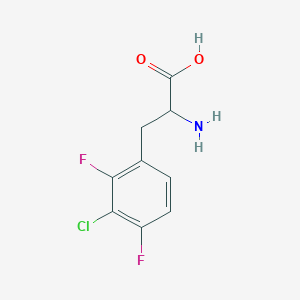
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
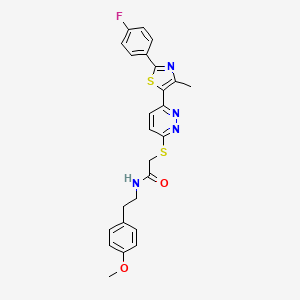
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)
